molecular formula C13H17N3O2S B2974278 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile CAS No. 241127-21-9

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

Cat. No. B2974278
M. Wt: 279.36
InChI Key: VEXIQTDAEQFUFS-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile (2-TBS-2-MPH) is a novel organic compound that has recently been studied for its potential use in a variety of scientific applications. It is a highly reactive and versatile compound that has been studied for its ability to act as a synthetic intermediate in a variety of chemical reactions. It has also been studied for its use as a reagent in the synthesis of other compounds. In addition, 2-TBS-2-MPH has been studied for its potential use in biochemical and physiological applications, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Photochemistry Applications

Research on arylcycloalkylsulfonium salts, which share structural similarities with "2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile," has shown their potential as photoacid generators. The study by Sanramé et al. (2004) investigated the photochemistry of such compounds, revealing their efficiency in generating acid through photo-induced cleavage, which is crucial for resist formulations in lithography processes (Sanramé et al., 2004).

Polymer Synthesis and Modification

Compounds with tert-butylsulfonyl groups have been utilized in the synthesis of novel polymers. For example, tert-Butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, demonstrates its role as a methylene-transfer reagent towards olefins, showcasing its utility in polymer chemistry as highlighted by Gai et al. (1991) (Gai, Julia, & Verpeaux, 1991).

Electrochemical Applications

The electrochemical behavior of compounds containing tert-butylsulfonyl groups and their analogs has been the subject of investigations, demonstrating their potential in electrochemical applications. Chambers et al. (1978) explored the electrochemical reductions of ethoxysulfonium ions, providing insights into the mechanisms and products of these reactions (Chambers, Maupin, & Liao, 1978).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile, related to the compound , has been investigated as a high-voltage additive for lithium-ion batteries. Deng et al. (2019) found that it could improve the performance of LiCoO2 cathodes, indicating its potential as a solid electrolyte interface (SEI) film-forming additive to enhance battery efficiency (Deng et al., 2019).

properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(3-methylanilino)methanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-10-6-5-7-11(8-10)15-16-12(9-14)19(17,18)13(2,3)4/h5-8,15H,1-4H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXIQTDAEQFUFS-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

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